molecular formula C8H14O4 B12809485 Methyl 5-ethoxy-3-oxopentanoate CAS No. 18230-00-7

Methyl 5-ethoxy-3-oxopentanoate

Cat. No.: B12809485
CAS No.: 18230-00-7
M. Wt: 174.19 g/mol
InChI Key: IEQYRERHTRFHPK-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of pentanoic acid and features an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-ethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-ethoxy-3-oxopentanoic acid.

    Reduction: 5-ethoxy-3-hydroxypentanoate.

    Substitution: Various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethoxy-3-oxopentanoate finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain applications.

Mechanism of Action

The mechanism of action of methyl 5-ethoxy-3-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethoxy and oxo groups, which can engage in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxopentanoate: Similar in structure but lacks the ethoxy group.

    Ethyl 3-oxopentanoate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl 5-methoxy-3-oxopentanoate: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

Methyl 5-ethoxy-3-oxopentanoate is unique due to the presence of both the ethoxy and oxo groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

18230-00-7

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 5-ethoxy-3-oxopentanoate

InChI

InChI=1S/C8H14O4/c1-3-12-5-4-7(9)6-8(10)11-2/h3-6H2,1-2H3

InChI Key

IEQYRERHTRFHPK-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)CC(=O)OC

Origin of Product

United States

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